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Compound of Interest

Compound Name:
5,8-Dimethoxy-2-methylquinolin-4-

ol

Cat. No.: B1361847 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for quinolin-4-ol

derivatives structurally related to 5,8-Dimethoxy-2-methylquinolin-4-ol. Due to a lack of

published spectroscopic data for the specific target compound, this document focuses on its

isomer, 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, and the closely related analog, 8-Methoxy-

2-methylquinolin-4-ol. A general synthetic protocol for the preparation of such quinolin-4-ol

systems is also detailed.

Spectroscopic Data of Quinolin-4-ol Analogs
The following tables summarize the available spectroscopic data for key analogs of 5,8-
Dimethoxy-2-methylquinolin-4-ol. These data are essential for the structural elucidation and

characterization of novel compounds within this chemical class.

Table 1: Mass Spectrometry Data for 5,8-Dimethoxy-4-methylquinolin-2(1H)-one
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Parameter Value Reference

Molecular Formula C₁₂H₁₃NO₃ [1]

Molecular Weight 219.24 g/mol [1]

Exact Mass 219.08954328 Da [1]

Key Mass Fragments (m/z) 219, 204, 103 [1]

Table 2: Spectroscopic Data for 8-Methoxy-2-methylquinolin-4-ol

Parameter Value Reference

Molecular Formula C₁₁H₁₁NO₂ [2]

Molecular Weight 189.21 g/mol [2]

Exact Mass 189.078978594 Da [2]

¹H NMR
Data available through

SpectraBase
[2]

Mass Spectrometry (GC-MS)
m/z Top Peak: 189, 2nd

Highest: 174, 3rd Highest: 118
[2]

Experimental Protocols
A general and robust method for the synthesis of 2-methylquinolin-4-ols is the Conrad-Limpach

reaction. The following protocol is a representative procedure that can be adapted for the

synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol from 2,5-dimethoxyaniline and ethyl

acetoacetate.

Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol (Proposed)

Step 1: Formation of the β-anilinocrotonate intermediate.

To a solution of 2,5-dimethoxyaniline (1 equivalent) in ethanol, add ethyl acetoacetate (1.1

equivalents).
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A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic

acid) is added.

The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis

indicates the consumption of the starting aniline.

The solvent is removed under reduced pressure to yield the crude ethyl 3-((2,5-

dimethoxyphenyl)amino)but-2-enoate.

Step 2: Cyclization to the quinolin-4-ol.

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as

diphenyl ether or Dowtherm A.

The mixture is heated to approximately 250 °C for 30-60 minutes.

The reaction is monitored by TLC for the formation of the product.

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated

solid is collected by filtration.

The solid is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove the

high-boiling point solvent.

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol

or a mixture of DMF and water) to afford pure 5,8-Dimethoxy-2-methylquinolin-4-ol.

Spectroscopic Analysis

The synthesized compound would then be characterized using standard spectroscopic

techniques:

¹H and ¹³C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer

using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition and exact mass of the synthesized compound.
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UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a solvent such as

ethanol or methanol to determine the wavelengths of maximum absorption (λmax).

Experimental Workflow Visualization
The following diagram illustrates the proposed synthetic and analytical workflow for 5,8-
Dimethoxy-2-methylquinolin-4-ol.
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Caption: Synthetic and analytical workflow for 5,8-Dimethoxy-2-methylquinolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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